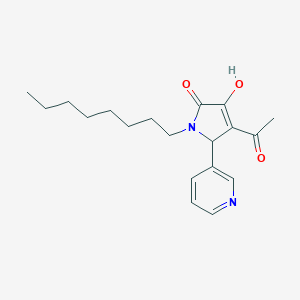
4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as A-381393 and is a selective dopamine D1 receptor antagonist. The purpose of
Mecanismo De Acción
The mechanism of action of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the selective inhibition of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes such as motor function, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are diverse. The compound has been shown to modulate the release of dopamine in the brain, which can affect various physiological processes such as motor function, reward, and motivation. Additionally, the compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are its high selectivity for the dopamine D1 receptor and its ability to block its activity. This property makes it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. However, the limitations of using this compound in lab experiments are its complex synthesis method and limited availability.
Direcciones Futuras
The potential future directions for the research of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are vast. One of the significant areas of research is the study of the dopamine D1 receptor and its role in various physiological and pathological processes. The compound can be used to develop new treatments for addiction, schizophrenia, and Parkinson's disease. Additionally, the compound's anxiolytic and antidepressant-like effects can be further studied to develop new treatments for anxiety and depression.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research. The compound's high selectivity for the dopamine D1 receptor and its ability to block its activity make it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. The potential applications of this compound in the development of new treatments for addiction, schizophrenia, Parkinson's disease, anxiety, and depression make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 2-amino-5-methylpyridine with 4-acetyl-3-hydroxy-1-octyl-5-nitro-1,5-dihydro-2H-pyrrol-2-one in the presence of a reducing agent. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
The potential applications of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research are vast. One of the significant areas of research is the study of the dopamine D1 receptor. The compound has been shown to have a high affinity for the dopamine D1 receptor and can selectively block its activity. This property makes it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. The compound has also been used in the study of addiction, schizophrenia, and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-1-octyl-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-8-12-21-17(15-10-9-11-20-13-15)16(14(2)22)18(23)19(21)24/h9-11,13,17,23H,3-8,12H2,1-2H3 |
Clave InChI |
KHVGPPWAHBXMSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CN=CC=C2 |
SMILES canónico |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)